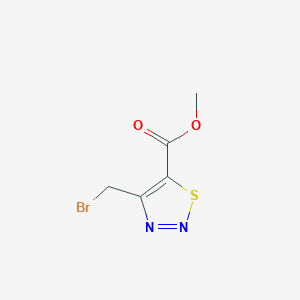
Methyl (Z)-4-Hydroxy-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (Z)-4-Hydroxy-2-butenoate is an organic compound with the molecular formula C5H8O3 It is a methyl ester derivative of 4-hydroxy-2-butenoic acid and features a (Z)-configuration around its double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl (Z)-4-Hydroxy-2-butenoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-2-butenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (Z)-4-Hydroxy-2-butenoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding keto ester.
Reduction: The double bond can be reduced to yield the saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products:
Oxidation: Methyl 4-oxo-2-butenoate.
Reduction: Methyl 4-hydroxybutanoate.
Substitution: Methyl 4-chloro-2-butenoate or Methyl 4-bromo-2-butenoate.
Wissenschaftliche Forschungsanwendungen
Methyl (Z)-4-Hydroxy-2-butenoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Methyl (Z)-4-Hydroxy-2-butenoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The compound’s effects are mediated through its ability to undergo chemical transformations, leading to the formation of active metabolites.
Vergleich Mit ähnlichen Verbindungen
- Methyl (E)-4-Hydroxy-2-butenoate
- Methyl 4-Hydroxy-3-butenoate
- Methyl 3-Hydroxy-2-butenoate
Comparison: Methyl (Z)-4-Hydroxy-2-butenoate is unique due to its (Z)-configuration, which influences its reactivity and interaction with other molecules. Compared to its (E)-isomer, it may exhibit different chemical and biological properties, making it valuable for specific applications. The presence of the hydroxyl group at the 4-position also distinguishes it from other similar compounds, contributing to its distinct reactivity profile.
Eigenschaften
Molekularformel |
C5H8O3 |
|---|---|
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
methyl 4-hydroxybut-2-enoate |
InChI |
InChI=1S/C5H8O3/c1-8-5(7)3-2-4-6/h2-3,6H,4H2,1H3 |
InChI-Schlüssel |
QBFTZEUCFMABJD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-aminophenyl)-5-[3,6,8-tris[3,5-bis(4-aminophenyl)phenyl]pyren-1-yl]phenyl]aniline](/img/structure/B13660635.png)

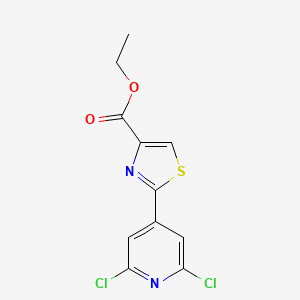
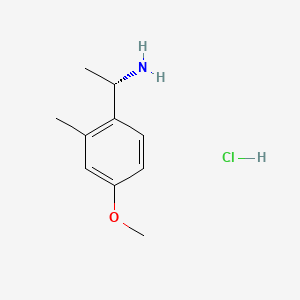
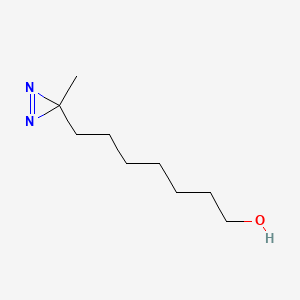

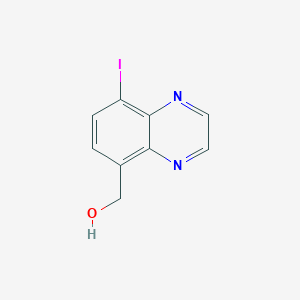


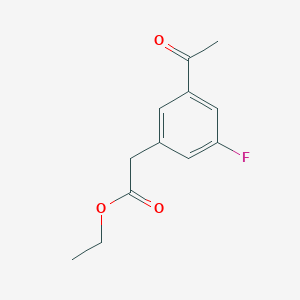
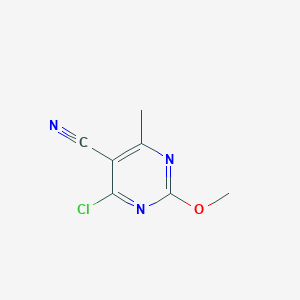
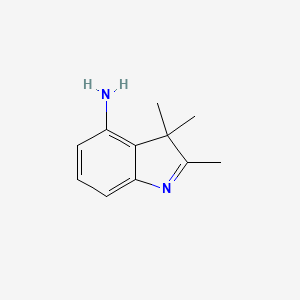
![methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13660720.png)
